molecular formula C13H19N B1308286 1-Benzyl-4-methylpiperidine CAS No. 14446-71-0

1-Benzyl-4-methylpiperidine

Cat. No.: B1308286
CAS No.: 14446-71-0
M. Wt: 189.3 g/mol
InChI Key: PWZKIZAHIAGUMK-UHFFFAOYSA-N
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Description

1-Benzyl-4-methylpiperidine is an organic compound with the molecular formula C₁₃H₁₉N. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is characterized by the presence of a benzyl group attached to the nitrogen atom and a methyl group attached to the fourth carbon of the piperidine ring. It is commonly used in organic synthesis and has various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpiperidine can be synthesized through several methods. One common method involves the N-acylation of 3-amino-4-methylpyridine, followed by quaternization using benzyl halide. The quaternized product is then partially reduced using sodium borohydride in methanol or water. The partially reduced product undergoes hydrolysis in the presence of acid to form 1-benzyl-4-methylpiperidin-3-one. Finally, reductive amination of 1-benzyl-4-methylpiperidin-3-one with methanolic methylamine in the presence of titanium (IV) isopropoxide in methanol yields this compound .

Industrial Production Methods: The industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-methylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products:

Scientific Research Applications

1-Benzyl-4-methylpiperidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-benzyl-4-methylpiperidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. This inhibition increases central cholinergic activity, which is beneficial in the treatment of conditions such as Alzheimer’s disease .

Comparison with Similar Compounds

    1-Benzylpiperidine: Similar structure but lacks the methyl group on the piperidine ring.

    4-Methylpiperidine: Lacks the benzyl group attached to the nitrogen atom.

    1-Benzyl-4-hydroxypiperidine: Contains a hydroxyl group instead of a methyl group on the piperidine ring.

Uniqueness: 1-Benzyl-4-methylpiperidine is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. This combination enhances its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .

Properties

IUPAC Name

1-benzyl-4-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-12-7-9-14(10-8-12)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWZKIZAHIAGUMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90398281
Record name 1-benzyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14446-71-0
Record name 1-benzyl-4-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90398281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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